N-(4-Hydroxybutyl)morpholine-4-carboxamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(4-hydroxybutyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c12-6-2-1-3-10-9(13)11-4-7-14-8-5-11/h12H,1-8H2,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRNXVGCWAAOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694444-24-0 | |
| Record name | N-(4-hydroxybutyl)morpholine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of N 4 Hydroxybutyl Morpholine 4 Carboxamide
Reactivity Profiles of the Carboxamide Functional Group
The carboxamide group is a derivative of a carboxylic acid where the hydroxyl portion has been replaced by a nitrogen atom, in this case, the nitrogen of the morpholine (B109124) ring. libretexts.org Generally, the carbonyl carbon in carboxylic acid derivatives is electrophilic; however, in amides, this electrophilicity is significantly reduced. libretexts.org This is due to the powerful electron-donating resonance effect of the adjacent nitrogen atom, which delocalizes its lone pair of electrons into the carbonyl group, imparting a partial double-bond character to the carbon-nitrogen bond. libretexts.org
Consequently, amides are the least reactive of the common carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org While reactions such as hydrolysis to the corresponding carboxylic acid and amine are possible, they typically require harsh conditions like strong acids or bases and elevated temperatures.
Table 1: Relative Reactivity of Carboxylic Acid Derivatives Towards Nucleophilic Acyl Substitution
| Compound Type | Leaving Group | Basicity of Leaving Group | Reactivity |
| Acyl Phosphate | Phosphate | Weak Base | Very High |
| Thioester | Thiolate (RS⁻) | Weaker Base | High |
| Ester | Alkoxide (RO⁻) | Stronger Base | Moderate |
| Carboxamide | Amide (R₂N⁻) | Very Strong Base | Low |
| Carboxylate | Oxide (O²⁻) | Very Strong Base | Very Low |
| This table provides a general comparison of reactivity. Specific reaction rates depend on the full molecular structure and reaction conditions. libretexts.org |
Despite their stability, carboxamides can participate in several transformations. For instance, they can be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding amine. In the case of N-(4-Hydroxybutyl)morpholine-4-carboxamide, this would involve the reduction of the carbonyl group. Other potential, though less common, reactions at the carboxamide group include alkylation, acylation, and halogenation under specific conditions. researchgate.net
Transformations Involving the 4-Hydroxybutyl Moiety
The 4-hydroxybutyl portion of the molecule introduces a primary hydroxyl group (-OH), which serves as a primary center for chemical reactivity and modification. msu.edu Primary hydroxyl groups are highly versatile and can participate in a wide array of chemical reactions without disturbing the stable morpholine carboxamide core. numberanalytics.com
The primary hydroxyl group is characterized by its high reactivity, which stems from the polarized O-H bond and the availability of lone pair electrons on the oxygen atom. msu.edunumberanalytics.com This functional group can undergo numerous transformations, making it a key site for synthetic elaboration.
Key reactions involving the primary hydroxyl group include:
Oxidation: Primary alcohols can be oxidized to form aldehydes or, with stronger oxidizing agents, carboxylic acids. nih.gov The choice of reagent allows for controlled transformation to the desired oxidation state.
Nucleophilic Substitution: The hydroxyl group itself is a poor leaving group (hydroxide, OH⁻, is a strong base). libretexts.org However, it can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This facilitates subsequent nucleophilic substitution by a wide range of nucleophiles via an SN2 mechanism. libretexts.org Alternatively, under strongly acidic conditions, the hydroxyl group can be protonated to form -OH₂⁺, which can leave as a water molecule (a stable leaving group). msu.edu
Esterification: The hydroxyl group readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. This is a fundamental reaction for introducing new functional moieties. For example, the reaction with acrylic acid can produce 4-hydroxybutyl acrylate (B77674) (HBA), a monomer used in polymer synthesis. researchgate.netm-chemical.co.jp
Alkylation: Primary hydroxyl groups can be alkylated using reagents such as alkyl halides to form ethers, in a process known as the Williamson ether synthesis. msu.edunumberanalytics.com
Table 2: Common Transformations of Primary Hydroxyl Groups
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation to Aldehyde | PCC, DMP | Aldehyde |
| Oxidation to Carboxylic Acid | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Esterification | Carboxylic Acid (acid catalyst), Acyl Halide | Ester |
| Tosylation | Tosyl Chloride (TsCl), Pyridine (B92270) | Tosylate |
| Alkylation (Williamson Synthesis) | NaH, then Alkyl Halide (R-X) | Ether |
| This table presents a selection of common reactions and typical reagents. msu.edunumberanalytics.comnih.gov |
The hydroxyl group is an ideal anchor point for modifying the molecule's structure, particularly for chain extension and the introduction of new functionalities. This is a common strategy in materials science and polymer chemistry.
For instance, the hydroxyl group can react with diisocyanates to form urethane (B1682113) linkages. justia.com This reaction is the basis for the synthesis of polyurethanes. If this compound is used as a chain extender in polyurethane production, it can impart specific properties to the final polymer due to the presence of the morpholine moiety. ebrary.netpcimag.com
Furthermore, the hydroxyl group can be converted to other functional groups through multi-step synthetic pathways. A notable example is the conversion to a thiol group (-SH). This can be achieved by first converting the hydroxyl to a tosylate, followed by nucleophilic substitution with a thiol-containing reagent and subsequent deprotection. rsc.org This transformation significantly alters the chemical properties of the side chain, opening up possibilities for disulfide bond formation or its use in thiol-ene click chemistry.
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms provides insight into the chemical behavior of this compound and allows for the prediction of its reactivity with various reagents.
Two primary sites in the molecule are involved in nucleophilic processes: the carbonyl carbon of the carboxamide and the carbon atom attached to the hydroxyl group.
Nucleophilic Acyl Substitution: Reactions at the carboxamide carbonyl carbon proceed via a nucleophilic acyl substitution mechanism. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Because the amide group is a poor leaving group, the reformation of the carbonyl double bond typically expels the attacking nucleophile. For a substitution reaction to occur (e.g., hydrolysis), the nitrogen must be protonated or the conditions must be forcing enough to allow for the departure of the amine as a leaving group. libretexts.org
Nucleophilic Aliphatic Substitution: The 4-hydroxybutyl chain is a key site for nucleophilic substitution. As the hydroxyl group is a poor leaving group, it must first be activated. libretexts.org Conversion to a tosylate or mesylate ester is a common strategy. A nucleophile can then attack the carbon atom bonded to the tosylate group in a bimolecular nucleophilic substitution (SN2) reaction. This process involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral, and displacement of the stable tosylate anion. libretexts.org
Nucleophilic Attack by the Hydroxyl Group: The oxygen of the hydroxyl group can also act as a nucleophile, attacking various electrophiles. msu.edu For example, in esterification, the lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of a carboxylic acid or its derivative. This is often followed by proton transfer steps and the elimination of a water molecule to form the final ester product. researchgate.net
Redox Transformations of this compound
The redox chemistry of this compound is primarily centered around the oxidation of its 4-hydroxybutyl side chain and the morpholine ring, as well as the reduction of the carboxamide functional group. While specific experimental studies on the redox transformations of this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemical behavior of its constituent functional groups.
Oxidation Pathways:
The oxidation of this compound can potentially occur at two primary sites: the terminal hydroxyl group of the butyl chain and the morpholine ring itself.
The primary alcohol of the 4-hydroxybutyl chain is susceptible to oxidation to form an aldehyde, which can be further oxidized to a carboxylic acid under stronger oxidizing conditions. This type of transformation is a common metabolic pathway for molecules containing alkyl chains, often catalyzed by enzymes such as cytochrome P450. nih.govhyphadiscovery.com In a laboratory setting, a variety of oxidizing agents can achieve these transformations.
The morpholine ring can also undergo oxidation. Metabolic studies on morpholine itself have indicated that oxidation, often initiated by cytochrome P450, can lead to ring cleavage. nih.gov Electrochemical methods have also been shown to oxidize the morpholine moiety. mdpi.comresearchgate.net
A summary of potential oxidation reactions is presented in the table below.
| Oxidizing Agent/Condition | Potential Product(s) | Remarks |
| Mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) | N-(4-oxobutyl)morpholine-4-carboxamide | Selective oxidation of the primary alcohol to an aldehyde. |
| Strong oxidizing agents (e.g., KMnO4, CrO3) | 4-(morpholine-4-carboxamido)butanoic acid | Oxidation of the primary alcohol to a carboxylic acid. |
| Cytochrome P450 enzymes (Metabolic oxidation) | This compound metabolites (e.g., aldehyde, carboxylic acid derivatives), ring-opened products | Biotransformation can lead to a variety of oxidized products. nih.govnih.gov |
Interactive Data Table: Potential Oxidation Products
Users can filter the table by the type of oxidizing agent to see the corresponding potential products and remarks.
Reduction Pathways:
The reduction of this compound would primarily target the carboxamide functional group. Carboxamides are generally resistant to reduction and require potent reducing agents. The typical outcome of carboxamide reduction is the corresponding amine. rsc.org
The use of strong hydride-based reducing agents like lithium aluminum hydride (LiAlH4) is a standard method for this transformation. nih.gov Catalytic hydrogenation under high pressure and temperature could also potentially achieve this reduction, although it is generally less common for carboxamides compared to other functional groups.
A summary of potential reduction reactions is provided in the table below.
| Reducing Agent/Condition | Potential Product | Remarks |
| Lithium aluminum hydride (LiAlH4) | 4-((4-hydroxybutyl)methyl)morpholine | A powerful reducing agent capable of reducing the carboxamide to an amine. nih.gov |
| Borane complexes (e.g., BH3-THF) | 4-((4-hydroxybutyl)methyl)morpholine | Another common reagent for the reduction of carboxamides. |
Interactive Data Table: Potential Reduction Products
Users can filter the table by the type of reducing agent to see the corresponding potential product and remarks.
Spectroscopic and Advanced Structural Elucidation Techniques for N 4 Hydroxybutyl Morpholine 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (1H NMR) Characterization
The morpholine (B109124) ring protons typically appear as two distinct multiplets due to the different chemical environments of the protons adjacent to the oxygen and nitrogen atoms. In N-substituted morpholines, the protons on the carbons adjacent to the nitrogen (H-2' and H-6') are expected to be in the range of 3.2-3.4 ppm, while the protons on the carbons adjacent to the oxygen (H-3' and H-5') are expected to appear further downfield, typically around 3.6-3.8 ppm. The chair conformation of the morpholine ring can lead to complex splitting patterns for these protons.
The protons of the 4-hydroxybutyl chain would exhibit characteristic signals. The methylene (B1212753) group attached to the amide nitrogen (H-1) is expected to be a triplet around 3.2-3.4 ppm. The methylene group adjacent to the hydroxyl group (H-4) would also likely be a triplet, shifted downfield to approximately 3.5-3.7 ppm due to the deshielding effect of the oxygen atom. The two central methylene groups of the butyl chain (H-2 and H-3) would appear as multiplets in the more upfield region of the spectrum, typically between 1.4 and 1.7 ppm. The proton of the hydroxyl group (-OH) would present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The amide proton (N-H) would also appear as a broad singlet.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Morpholine H-3', H-5' | ~3.74 | m | 4H |
| Butyl H-4 | ~3.5-3.7 | t | 2H |
| Morpholine H-2', H-6' | ~3.2-3.4 | m | 4H |
| Butyl H-1 | ~3.2-3.4 | t | 2H |
| Butyl H-2, H-3 | ~1.4-1.7 | m | 4H |
| -OH | Variable | br s | 1H |
| N-H | Variable | br s | 1H |
Carbon-13 NMR (13C NMR) and Two-Dimensional NMR Studies
Carbon-13 NMR (13C NMR) spectroscopy provides information on the carbon framework of a molecule. For this compound, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbon of the carboxamide group is the most deshielded and would appear significantly downfield, typically in the range of 155-165 ppm.
The carbon atoms of the morpholine ring adjacent to the oxygen (C-3' and C-5') are expected to resonate at approximately 66-68 ppm. The carbons adjacent to the nitrogen (C-2' and C-6') would likely appear around 43-45 ppm.
In the 4-hydroxybutyl chain, the carbon attached to the hydroxyl group (C-4) would be in the range of 60-63 ppm. The carbon bonded to the amide nitrogen (C-1) would be expected around 38-42 ppm. The two central carbons (C-2 and C-3) would have chemical shifts in the more upfield region, approximately between 25 and 30 ppm.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structure. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the butyl chain and the morpholine ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both the 1H and 13C NMR spectra.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxamide) | ~155-165 |
| Morpholine C-3', C-5' | ~66-68 |
| Butyl C-4 | ~60-63 |
| Morpholine C-2', C-6' | ~43-45 |
| Butyl C-1 | ~38-42 |
| Butyl C-2, C-3 | ~25-30 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C9H18N2O3), the monoisotopic mass is 202.1317 g/mol . uni.lu In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]+ would be expected at m/z 203.1390. uni.lu Other adducts, such as the sodium adduct [M+Na]+ at m/z 225.1210, may also be observed. uni.lu
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing highly accurate mass measurements.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve cleavage of the amide bond, the butyl chain, and the morpholine ring. For instance, the loss of a water molecule from the molecular ion is a common fragmentation for alcohols, which would result in a peak at m/z 185.1290. uni.lu Cleavage of the C-C bonds in the butyl chain and fragmentation of the morpholine ring would also produce characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
A broad absorption band in the region of 3200-3600 cm-1 would indicate the presence of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the amide. The C-H stretching vibrations of the methylene groups in the morpholine ring and the butyl chain would appear in the 2850-3000 cm-1 region.
A strong absorption band around 1630-1680 cm-1 is characteristic of the C=O stretching vibration (Amide I band) of the carboxamide group. The N-H bending vibration (Amide II band) is expected to appear around 1510-1570 cm-1. The C-N stretching vibration of the amide would be observed in the 1200-1400 cm-1 range. The C-O-C stretching of the ether linkage in the morpholine ring would likely produce a strong band in the 1050-1150 cm-1 region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| O-H (Alcohol) & N-H (Amide) | Stretching | 3200-3600 (broad) |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Amide I) | Stretching | 1630-1680 (strong) |
| N-H (Amide II) | Bending | 1510-1570 |
| C-N (Amide) | Stretching | 1200-1400 |
| C-O-C (Ether) | Stretching | 1050-1150 (strong) |
Application of Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
For a comprehensive and unambiguous structural characterization of this compound, a combination of advanced spectroscopic techniques is often employed. While 1D NMR provides the initial framework, 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in establishing long-range correlations between protons and carbons, confirming the connectivity across the carboxamide linkage. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution.
The integration of data from 1H NMR, 13C NMR, 2D NMR, Mass Spectrometry, and IR Spectroscopy allows for a detailed and confident elucidation of the chemical structure of this compound.
Computational Chemistry and Theoretical Studies of N 4 Hydroxybutyl Morpholine 4 Carboxamide
Molecular Modeling and Geometry Optimization
The initial step in the computational analysis of N-(4-Hydroxybutyl)morpholine-4-carboxamide involves determining its most stable three-dimensional conformation through molecular modeling and geometry optimization. This process uses computational methods to find the arrangement of atoms that corresponds to the lowest energy state of the molecule.
For molecules of this type, methods like Density Functional Theory (DFT) are commonly employed, often with a basis set such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. The geometry optimization would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. It is expected that the morpholine (B109124) ring would adopt a stable chair conformation, a common feature for this heterocyclic system. The flexible 4-hydroxybutyl chain would have multiple possible conformations, and the optimization process would identify the most energetically favorable arrangement, likely influenced by intramolecular hydrogen bonding between the terminal hydroxyl group and the carboxamide moiety.
Prediction of Molecular Descriptors and Spectroscopic Parameters
Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, several key descriptors have been predicted and are available in public databases.
One important predicted parameter is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. CCS values are crucial in ion mobility-mass spectrometry for compound identification. Predictions based on computational methods provide valuable reference data.
Table 1: Predicted Molecular Properties and Descriptors for this compound
| Descriptor | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₃ |
| Monoisotopic Mass | 202.13174 Da |
| XlogP (predicted) | -0.8 |
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 203.13902 | 147.4 |
| [M+Na]⁺ | 225.12096 | 150.5 |
| [M+K]⁺ | 241.09490 | 150.4 |
| [M+NH₄]⁺ | 220.16556 | 162.4 |
| [M-H]⁻ | 201.12446 | 147.5 |
| [M+HCOO]⁻ | 247.12994 | 164.8 |
| [M+CH₃COO]⁻ | 261.14559 | 182.2 |
Data sourced from PubChem. The predicted CCS values were calculated using CCSbase. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the electronic properties and chemical reactivity of a molecule. These studies typically focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
For this compound, DFT calculations would be used to determine these orbital energies. Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated. This map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting how the molecule will interact with other chemical species. It is expected that the oxygen atoms of the carbonyl and hydroxyl groups would be regions of high negative potential (nucleophilic sites), while the hydrogen atom of the hydroxyl group and the N-H proton would be areas of positive potential (electrophilic sites).
Reaction Mechanism Elucidation via Computational Simulations
Computational simulations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be designed to investigate its formation, degradation, or metabolic pathways.
Derivative Synthesis and Targeted Structural Modifications of N 4 Hydroxybutyl Morpholine 4 Carboxamide
Synthesis of Homologues and Analogues Bearing Variations in the Alkyl Chain
The synthesis of homologues and analogues of N-(4-Hydroxybutyl)morpholine-4-carboxamide with variations in the length of the alkyl chain can be achieved through the reaction of morpholine-4-carbonyl chloride with a homologous series of amino alcohols. By selecting amino alcohols with different carbon chain lengths, a range of N-(hydroxyalkyl)morpholine-4-carboxamides can be prepared. This approach allows for a systematic investigation of the impact of the alkyl chain length on the molecule's properties.
The general synthetic strategy involves the nucleophilic acyl substitution of the acid chloride with the amino group of the corresponding ω-amino-1-alkanol. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options.
For instance, the synthesis of the propyl homologue would involve the reaction of morpholine-4-carbonyl chloride with 3-amino-1-propanol, while the pentyl homologue would be prepared using 5-amino-1-pentanol. This method provides a straightforward and efficient route to a library of compounds with systematic variations in the polymethylene chain separating the carboxamide and hydroxyl functionalities.
Table 1: Synthesis of N-(ω-Hydroxyalkyl)morpholine-4-carboxamide Homologues
| Homologue Name | Amino Alcohol Reactant | Resulting Alkyl Chain Length |
|---|---|---|
| N-(2-Hydroxyethyl)morpholine-4-carboxamide | 2-Amino-1-ethanol | 2 |
| N-(3-Hydroxypropyl)morpholine-4-carboxamide | 3-Amino-1-propanol | 3 |
| N-(5-Hydroxypentyl)morpholine-4-carboxamide | 5-Amino-1-pentanol | 5 |
| N-(6-Hydroxyhexyl)morpholine-4-carboxamide | 6-Amino-1-hexanol | 6 |
Functionalization and Derivatization at the Hydroxyl Group
The terminal hydroxyl group of this compound is a prime site for functionalization and derivatization, enabling the introduction of a wide array of chemical moieties. These modifications can significantly alter the compound's polarity, lipophilicity, and potential for further chemical conjugation.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with various acylating agents. For example, treatment with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine yields the corresponding ester derivative. This allows for the introduction of both simple and complex acyl groups.
Etherification: The formation of an ether linkage is another common derivatization strategy. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base such as sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a widely used method. This approach allows for the introduction of various alkyl or aryl-alkyl groups.
These derivatization reactions provide a versatile platform for fine-tuning the molecular properties of this compound.
Table 2: Examples of Derivatization at the Hydroxyl Group
| Derivative Type | Reagents | Functional Group Introduced |
|---|---|---|
| Acetate Ester | Acetic anhydride, Pyridine | -OCOCH₃ |
| Benzoate Ester | Benzoyl chloride, Triethylamine | -OCOC₆H₅ |
| Methyl Ether | Sodium hydride, Methyl iodide | -OCH₃ |
| Benzyl Ether | Sodium hydride, Benzyl bromide | -OCH₂C₆H₅ |
Modifications and Substitutions on the Morpholine (B109124) Ring System
For example, the synthesis of C-substituted morpholine derivatives can be accomplished by employing substituted 2-aminoethanols in the initial ring-forming reactions. e3s-conferences.org A palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide has been described as a key step in a four-step synthesis of cis-3,5-disubstituted morpholines. nih.gov This modular approach allows for the variation of substituents on the morpholine ring. nih.gov
Furthermore, iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol has also been reported. organic-chemistry.org These methods provide access to a diverse range of C-substituted morpholine scaffolds that can be subsequently elaborated to the target carboxamide.
Table 3: Strategies for Morpholine Ring Modification
| Position of Substitution | Synthetic Approach | Precursors |
|---|---|---|
| C-2, C-6 | Synthesis from substituted amino alcohols | Substituted 2-aminoethanols |
| C-3, C-5 | Palladium-catalyzed carboamination | Substituted ethanolamine derivatives and aryl/alkenyl bromides nih.gov |
| C-2, C-3, C-5, C-6 | Iron(III)-catalyzed diastereoselective synthesis | 1,2-amino ethers and 1,2-hydroxy amines with an allylic alcohol organic-chemistry.org |
Introduction of Diverse Chemical Moieties on the Carboxamide Nitrogen
The nitrogen atom of the carboxamide group offers another key position for structural diversification. While this compound itself has a hydrogen atom on the carboxamide nitrogen, this position can be substituted with a variety of alkyl, aryl, or heterocyclic moieties. The synthesis of such N-substituted derivatives typically involves the reaction of morpholine with a suitably substituted isocyanate or carbamoyl (B1232498) chloride.
For instance, the reaction of morpholine with an aryl isocyanate, such as phenyl isocyanate, in an appropriate solvent like dichloromethane, yields the corresponding N-aryl-morpholine-4-carboxamide. nih.gov Similarly, reaction with (4-chlorophenyl)carbamic chloride can produce N-(4-chlorophenyl)morpholine-4-carboxamide. nih.gov
The synthesis of N-acyl-morpholine-4-carbothioamides has also been reported, which involves the reaction of aroyl/alkyl isothiocyanates with morpholine. nih.govresearchgate.net These synthetic routes provide access to a wide range of derivatives with diverse substituents on the carboxamide nitrogen, allowing for extensive structure-activity relationship studies.
Table 4: Synthesis of N-Substituted Morpholine-4-carboxamide (B177924) Derivatives
| Derivative | Reagents | Moiety Introduced on Carboxamide Nitrogen |
|---|---|---|
| N-Phenylmorpholine-4-carboxamide | Phenyl isocyanate, Morpholine | Phenyl |
| N-(4-Chlorophenyl)morpholine-4-carboxamide | (4-Chlorophenyl)carbamic chloride, Morpholine | 4-Chlorophenyl |
| N-Acyl-morpholine-4-carbothioamides | Aroyl/Alkyl isothiocyanates, Morpholine | Acyl (via thiocarboxamide linkage) |
N 4 Hydroxybutyl Morpholine 4 Carboxamide As an Organic Synthesis Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The morpholine (B109124) moiety is a well-established pharmacophore found in numerous approved drugs, valued for its favorable physicochemical properties. lifechemicals.com The presence of both a reactive hydroxyl group and a stable morpholine carboxamide in N-(4-Hydroxybutyl)morpholine-4-carboxamide makes it an attractive starting material for the synthesis of novel and complex heterocyclic scaffolds.
Detailed research into the applications of this specific compound is still developing. However, the general reactivity of its functional groups provides a clear pathway for its use in cyclization reactions. The terminal hydroxyl group can be readily converted into a leaving group or an attacking nucleophile, facilitating intramolecular reactions to form larger ring systems. For instance, activation of the hydroxyl group could be followed by a nucleophilic attack from the nitrogen of the carboxamide, potentially leading to the formation of bicyclic structures incorporating the morpholine ring.
The synthesis of various morpholine-containing derivatives has been extensively reviewed, highlighting the adaptability of the morpholine scaffold in creating diverse chemical entities with significant biological activity. researchgate.netresearchgate.net While direct examples employing this compound are not yet prevalent in the literature, its potential as a precursor is underscored by the broad utility of simpler morpholine derivatives in constructing complex molecules. researchgate.netjocpr.com
Utilization as a Building Block for Multifunctional Molecules
The design of multifunctional molecules, which can interact with multiple biological targets simultaneously, is a leading strategy in modern drug discovery. nih.govmdpi.com this compound serves as an ideal building block in this context, offering two distinct points for chemical modification.
The terminal hydroxyl group can be derivatized through esterification, etherification, or conversion to an amine, allowing for the attachment of a second pharmacophore. Simultaneously, the morpholine ring itself can be part of a larger active scaffold. This dual functionality enables the assembly of hybrid molecules where one part of the molecule might be responsible for targeting a specific receptor, while the other part could, for example, inhibit an enzyme or possess antioxidant properties.
The modular nature of this building block allows for the systematic exploration of structure-activity relationships. By varying the nature of the substituent attached to the hydroxybutyl chain, researchers can fine-tune the pharmacological profile of the resulting multifunctional molecule. This approach has been successfully applied in the development of novel agents for complex diseases like Alzheimer's, where multi-target engagement is considered beneficial. nih.gov
Role in Cross-Coupling Methodologies for Novel N-Heterocycle Formation
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of N-heterocycles. researchgate.netglobethesis.com The structural elements of this compound suggest its potential utility in such transformations, although specific examples are yet to be detailed in scientific literature.
For instance, the nitrogen atom of the morpholine ring, while part of a carboxamide, could potentially participate in certain cross-coupling reactions under specific catalytic conditions. More plausibly, the terminal hydroxyl group could be transformed into a halide or triflate, creating a reactive site for coupling with various partners. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the end of the butyl chain, significantly expanding the molecular diversity accessible from this starting material.
Modern synthetic methods are continuously being developed to facilitate the formation of N-heterocycles using novel building blocks and catalytic systems. scripps.edunih.gov The incorporation of building blocks like this compound into these synthetic strategies is a promising avenue for the discovery of new chemical entities with unique properties.
Future Research Directions and Unexplored Avenues for N 4 Hydroxybutyl Morpholine 4 Carboxamide
Development of Novel and Sustainable Synthetic Routes
Future research could focus on developing environmentally friendly and efficient methods for synthesizing N-(4-Hydroxybutyl)morpholine-4-carboxamide. Key areas of exploration include:
Green Chemistry Approaches: Investigation into synthetic routes that utilize greener solvents (e.g., water, supercritical CO2), renewable starting materials, and catalytic methods to minimize waste and energy consumption.
Biocatalysis: The use of enzymes as catalysts for the amidation reaction could offer high selectivity and milder reaction conditions compared to traditional chemical methods.
Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents.
| Synthetic Route | Key Features | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, higher yields, reduced side products | Optimization of microwave parameters (power, temperature, time) |
| Catalytic Amidation | Use of transition metal or organocatalysts | Lower activation energy, improved atom economy | Catalyst screening, development of recyclable catalysts |
| One-Pot Synthesis | Multistep reactions in a single vessel | Reduced workup steps, time and resource efficiency | Design of tandem or cascade reaction sequences |
Advanced Mechanistic Investigations and Reaction Kinetics
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization. Future studies could involve:
In-situ Spectroscopic Analysis: Techniques such as FT-IR, NMR, and Raman spectroscopy could be employed to monitor the reaction in real-time, identifying intermediates and transition states.
Kinetic Modeling: Detailed kinetic studies under various conditions (temperature, concentration, catalyst loading) would allow for the development of a comprehensive kinetic model, providing insights into the rate-determining steps.
Isotope Labeling Studies: The use of isotopically labeled reagents can help elucidate the bond-forming and bond-breaking steps in the reaction mechanism.
| Investigative Technique | Information Gained | Potential Impact |
| Density Functional Theory (DFT) Calculations | Reaction energy profiles, transition state geometries | Prediction of reaction pathways, catalyst design |
| Stopped-Flow Kinetics | Measurement of rapid reaction rates | Understanding of initial reaction stages |
| Reaction Calorimetry | Thermodynamic data (enthalpy of reaction) | Process safety assessment, scale-up optimization |
Exploration of Undiscovered Reactivity Profiles
The presence of both a hydroxyl group and a morpholine (B109124) carboxamide moiety suggests a rich and potentially unexplored reactivity profile for this compound.
Derivatization of the Hydroxyl Group: The primary alcohol can be a site for various functionalizations, such as esterification, etherification, or oxidation, to produce a library of new compounds with potentially altered physicochemical and biological properties.
Reactions at the Morpholine Ring: While generally stable, the morpholine ring could undergo ring-opening reactions under specific conditions or be functionalized at the nitrogen or carbon atoms.
Polymerization: The hydroxyl group could serve as a monomer for the synthesis of novel polymers, such as polyesters or polyurethanes, incorporating the morpholine carboxamide unit.
| Reaction Type | Reagents/Conditions | Potential Products |
| Esterification | Carboxylic acids, acid chlorides, anhydrides | Esters with varied alkyl or aryl groups |
| Oxidation | PCC, Swern oxidation, TEMPO | Aldehyde or carboxylic acid derivatives |
| Williamson Ether Synthesis | Alkyl halides, base | Ethers with diverse functionalities |
Theoretical Predictions for Enhanced Material Performance and Functionalization
Computational chemistry and molecular modeling can play a pivotal role in predicting the properties of this compound and its derivatives, guiding experimental work.
Structure-Property Relationships: Quantum chemical calculations can be used to predict various properties, including electronic structure, spectroscopic signatures, and reactivity indices. This can help in understanding how structural modifications would influence the desired properties.
Molecular Docking and Dynamics: For potential biological applications, computational docking studies can predict the binding affinity and mode of interaction with specific protein targets. Molecular dynamics simulations can provide insights into the conformational flexibility and stability of the molecule.
Material Science Applications: Theoretical models can be used to predict how the incorporation of this molecule into larger systems, such as polymers or self-assembled monolayers, would affect the material's bulk properties.
| Computational Method | Predicted Property | Application |
| Quantum Mechanics (QM) | Molecular geometry, electronic properties, spectral data | Understanding fundamental molecular characteristics |
| Molecular Mechanics (MM) | Conformational analysis, intermolecular interactions | Predicting behavior in condensed phases |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on chemical structure | Guiding the design of new bioactive molecules |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
